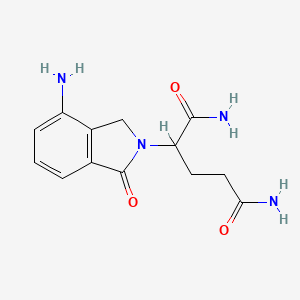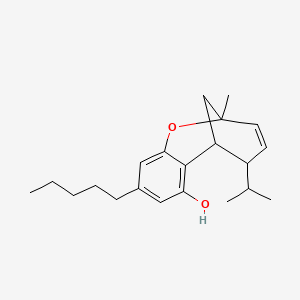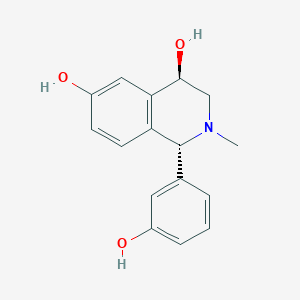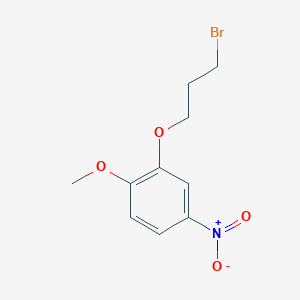![molecular formula C11H16N4O B13425968 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can be achieved through several synthetic routes. One common method involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and trapping reactions with various electrophiles . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various electrophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include metal amides, electrophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include treatments for infections, cancer, and inflammatory diseases.
Wirkmechanismus
The mechanism of action of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer treatment, it may interfere with cell proliferation pathways, leading to apoptosis of cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can be compared with other similar compounds, such as:
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile: This compound shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
Indole derivatives: While indole derivatives are known for their biological activities, this compound offers improved solubility and metabolic stability.
The uniqueness of this compound lies in its versatile reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C11H16N4O |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carboxamide |
InChI |
InChI=1S/C11H16N4O/c1-7(2)6-14-4-5-15-11(14)9(10(12)16)8(3)13-15/h4-5,7H,6H2,1-3H3,(H2,12,16) |
InChI-Schlüssel |
HXCARICXGAFYIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C=CN(C2=C1C(=O)N)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13425940.png)








